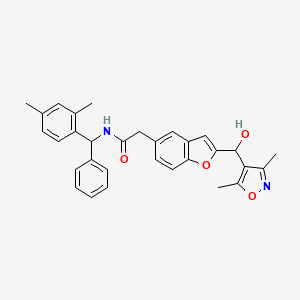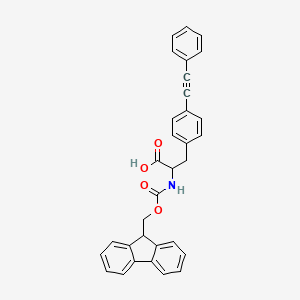![molecular formula C7H15NO B12304614 rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis](/img/structure/B12304614.png)
rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis: is a chemical compound with the molecular formula C7H15NO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a methyloxolane ring and an ethanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis typically involves the following steps:
Formation of the Methyloxolane Ring: The methyloxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a substitution reaction, where a suitable leaving group is replaced by an amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rac-2-[(2R,3R)-2-methyloxolan-3-yl]ethan-1-amine
- rac-(2R,3R)-2-methyloxolan-3-amine hydrochloride
Comparison:
- rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
- Similar compounds may have variations in their ring structure or substituents, leading to differences in reactivity and applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(3-methyloxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3 |
InChI Key |
VBXWUFKPEPBSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl](/img/structure/B12304537.png)
![1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate](/img/structure/B12304538.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)


![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)

![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12304585.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)

![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)

